

Application Notes and Protocols for the Synthesis of Oleylphosphonates from Oleyl Bromide

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Compound of Interest

Compound Name: *Oleyl bromide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleylphosphonates, long-chain unsaturated alkylphosphonic acid esters, are versatile molecules with significant potential in various scientific and industrial fields. Their amphiphilic nature, arising from the long hydrophobic oleyl chain and the polar phosphonate group, makes them valuable as surfactants, lubricants, and additives in material science. In the realm of drug development, long-chain phosphonates are gaining attention as components of advanced drug delivery systems, such as lipid nanoparticles (LNPs), where they can act as structural lipids or targeting ligands. This document provides detailed protocols for the synthesis of oleylphosphonates from **oleyl bromide** via the Michaelis-Arbuzov reaction, presents key experimental data, and discusses their potential applications in drug delivery.

Synthesis of Oleylphosphonates

The primary method for synthesizing oleylphosphonates from **oleyl bromide** is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on the alkyl halide (**oleyl bromide**), leading to the formation of a dialkyl oleylphosphonate and an alkyl halide byproduct.^{[1][2][3][4][5]}

Reaction Scheme

The general reaction scheme for the synthesis of dialkyl oleylphosphonates from **oleyl bromide** is as follows:

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various dialkyl oleylphosphonates from **oleyl bromide**.

Trialkyl Phosphite	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Triethyl phosphite	Sodium Hydride	DMF	0 to rt	12	83	[6]
Trimethyl phosphite	-	Neat	120-140	4-6	75-85	Estimated
Triisopropyl phosphite	-	Neat	140-160	6-8	70-80	[7]

Note: Yields for trimethyl and triisopropyl phosphite are estimated based on typical Michaelis-Arbuzov reaction conditions and may vary.

Spectroscopic Data for Diethyl Oleylphosphonate:

- ^1H NMR (CDCl₃, 400 MHz): δ 5.34 (m, 2H, -CH=CH-), 4.05 (quint, 4H, J = 7.1 Hz, -OCH₂CH₃), 2.01 (q, 2H, J = 6.5 Hz, -CH₂-CH=), 1.66 (m, 2H, P-CH₂-), 1.25-1.38 (m, 28H, -(CH₂)_n), 1.32 (t, 6H, J = 7.1 Hz, -OCH₂CH₃), 0.88 (t, 3H, J = 6.8 Hz, -CH₃).
- ^{31}P NMR (CDCl₃, 162 MHz): δ 32.5 (s).[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Oleylphosphonate

This protocol is adapted from the procedure described by Zhang et al.[6]

Materials:

- **Oleyl bromide**
- Diethyl phosphite
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

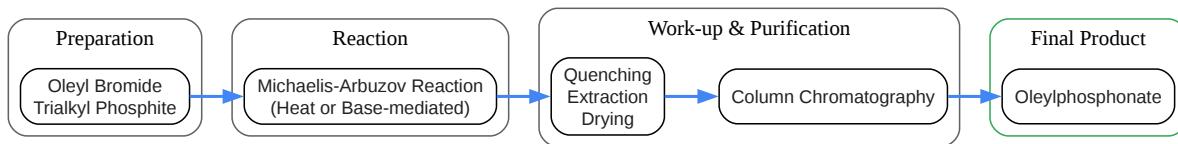
- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl phosphite (1.2 equivalents) dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add a solution of **oleyl bromide** (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl oleylphosphonate.

Expected Yield: ~83%^[6]

Mandatory Visualizations

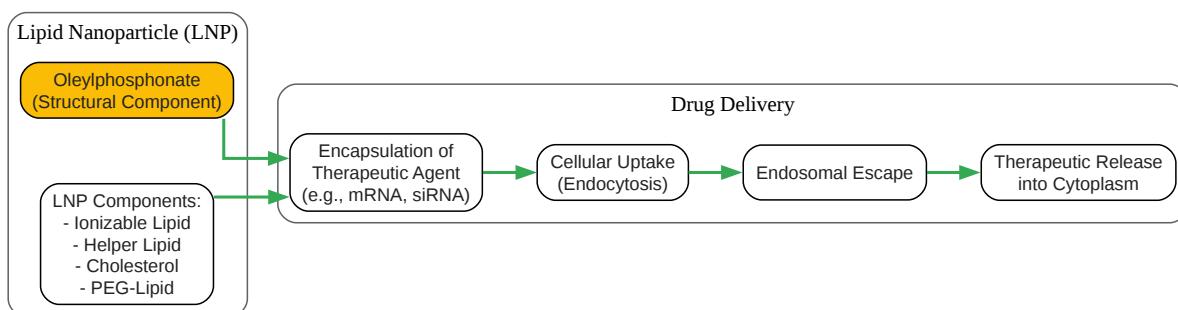
Reaction Workflow



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Caption: Experimental workflow for the synthesis of oleylphosphonates.

Application in Drug Delivery



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Caption: Role of oleylphosphonates in lipid nanoparticle drug delivery.

Applications in Drug Development

While specific signaling pathways directly modulated by oleylphosphonates are not well-documented, their application as functional excipients in drug delivery systems is a burgeoning area of research. The unique physicochemical properties of oleylphosphonates make them attractive for incorporation into lipid-based drug delivery platforms, such as lipid nanoparticles (LNPs).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

LNPs are advanced drug delivery vehicles that have gained significant prominence, particularly with the success of mRNA-based COVID-19 vaccines.[\[15\]](#)[\[16\]](#)[\[17\]](#) These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[\[15\]](#) Long-chain alkylphosphonates, such as oleylphosphonate, can be incorporated into these formulations as a "helper" or structural lipid.

The potential roles of oleylphosphonates in LNP formulations include:

- **Modulating Membrane Fluidity and Stability:** The unsaturated oleyl chain can influence the fluidity of the lipid bilayer of the nanoparticle, which can impact its stability and the release kinetics of the encapsulated drug.
- **Enhancing Encapsulation Efficiency:** The amphiphilic nature of oleylphosphonates may aid in the efficient encapsulation of therapeutic payloads, including highly charged molecules like nucleic acids.
- **Facilitating Endosomal Escape:** The phosphonate headgroup could potentially interact with endosomal membranes, facilitating the release of the therapeutic agent from the endosome into the cytoplasm, a critical step for the efficacy of many drugs, including mRNA and siRNA.
[\[15\]](#)
- **Improving Biocompatibility:** As derivatives of naturally occurring fatty acids, oleyl-based lipids are generally considered to be biocompatible and biodegradable.

The synthesis of well-defined oleylphosphonates is, therefore, a crucial step in the development of next-generation drug delivery systems with improved efficacy and safety profiles. Further research into the precise effects of incorporating oleylphosphonates into LNP formulations is warranted to fully exploit their potential in pharmaceutical applications.[\[18\]](#)[\[19\]](#)
[\[20\]](#)[\[21\]](#)

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